3-Methoxyimino-1-methylindol-2-one
Description
3-Methoxyimino-1-methylindol-2-one is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its diverse biological and clinical applications, making it a subject of interest in various scientific research fields .
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-methoxyimino-1-methylindol-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-12-8-6-4-3-5-7(8)9(10(12)13)11-14-2/h3-6H,1-2H3 |
InChI Key |
NDWGKGQZFFFRIM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NOC)C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyimino-1-methylindol-2-one typically involves the condensation of 3-methylindolin-2-one with methoxyamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methoxyimino-1-methylindol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The methoxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methoxyimino-1-methylindol-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Medicine: It is investigated for its potential use in treating diseases such as Alzheimer’s and cancer.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methoxyimino-1-methylindol-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit acetylcholine esterase, making it a potential candidate for treating Alzheimer’s disease . The compound also interacts with various receptors and enzymes, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
3-Methylindolin-2-one: An endogenous metabolite with similar structural features.
(E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: Another compound with a methoxyimino group, used in different research contexts.
Uniqueness
3-Methoxyimino-1-methylindol-2-one is unique due to its specific combination of the methoxyimino group and the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Biological Activity
3-Methoxyimino-1-methylindol-2-one, also referred to as (Z)-3-(methoxyimino)-1-methylindolin-2-one, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H10N2O2
- Molecular Weight : 190.20 g/mol
- IUPAC Name : (3Z)-3-methoxyimino-1-methylindol-2-one
The compound features a methoxyimino functional group attached to an indolinone structure, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that 3-Methoxyimino-1-methylindol-2-one exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values demonstrating its effectiveness against these pathogens .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 62.5 |
| Staphylococcus aureus | 78.12 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as HeLa and A549, with IC50 values indicating significant cytotoxicity .
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
The mechanism by which 3-Methoxyimino-1-methylindol-2-one exerts its biological effects involves interaction with specific molecular targets within cells. The methoxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. Preliminary studies suggest that it may interact with enzymes or receptors involved in disease pathways, although further investigations using techniques like molecular docking are necessary to elucidate these interactions fully .
Study on Antimicrobial Activity
A recent study highlighted the antibacterial activity of 3-Methoxyimino-1-methylindol-2-one against resistant strains of bacteria. The findings suggested that the compound could serve as a lead in developing new antibiotics, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Research
Another investigation focused on the compound's effects on cancer cell lines, revealing that it alters metabolic pathways associated with cell proliferation and oxidative stress. The study utilized metabolomic and transcriptomic analyses to demonstrate significant changes in gene expression linked to cell cycle regulation and apoptosis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for 3-Methoxyimino-1-methylindol-2-one?
- Methodology :
- Reaction Design : Use a multi-step synthesis starting with indole derivatives, incorporating methoxyimino and methyl groups via nucleophilic substitution or condensation reactions. For example, analogous indole-2-one syntheses often employ ketone intermediates reacted with hydroxylamine derivatives to form oxime groups .
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) for improved solubility of intermediates, or ionic liquids for enhanced reaction efficiency, as seen in related indol-2-one syntheses .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol or methanol. Monitor purity via HPLC (≥95% purity threshold) .
Q. How can the molecular structure of 3-Methoxyimino-1-methylindol-2-one be confirmed?
- Methodology :
- Spectroscopic Analysis : Use H/C NMR to verify substituent positions (e.g., methoxyimino resonance at δ 3.8–4.2 ppm for OCH, indole NH absence due to methylation). IR spectroscopy can confirm C=O stretches (~1700 cm) and N–O bonds (~950 cm) .
- Single-Crystal X-ray Diffraction : If crystallizable, resolve the 3D structure to confirm stereochemistry and bond angles. Similar indole derivatives have been characterized this way .
Advanced Research Questions
Q. How can mechanistic insights into the reactivity of 3-Methoxyimino-1-methylindol-2-one be obtained?
- Methodology :
- Kinetic Studies : Perform time-resolved NMR or UV-Vis spectroscopy to track reaction intermediates under varying conditions (pH, temperature). For example, monitor oxime tautomerization or ring-opening reactions .
- Isotopic Labeling : Use N or O isotopes to trace reaction pathways, particularly for methoxyimino group transformations .
Q. What strategies resolve contradictions in reported biological activities of 3-Methoxyimino-1-methylindol-2-one derivatives?
- Methodology :
- Orthogonal Assays : Validate initial findings (e.g., enzyme inhibition) using complementary techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity).
- Analytical Validation : Ensure compound stability during assays via LC-MS to rule out degradation artifacts. For example, related indole derivatives degrade under acidic conditions, altering activity profiles .
Q. How do substituent modifications (e.g., methoxyimino vs. methyl groups) impact the compound’s pharmacological profile?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy or halogens) and test in target assays (e.g., kinase inhibition, cytotoxicity).
- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to receptors like MAP kinases, comparing steric and electronic effects of substituents .
Data Contradiction Analysis
Q. How to address discrepancies in spectral data for 3-Methoxyimino-1-methylindol-2-one derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
